3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID

Description

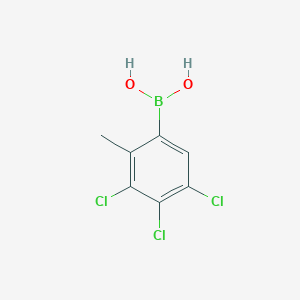

3,4,5-Trichloro-2-methylphenylboronic acid (CAS: 1072946-34-9) is a boronic acid derivative featuring a phenyl ring substituted with three chlorine atoms at the 3-, 4-, and 5-positions and a methyl group at the 2-position. Its molecular formula is C₇H₆BCl₃O₂, with a calculated molecular weight of 239.16 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners in forming carbon-carbon bonds. However, the steric bulk introduced by the three chlorine atoms and methyl group may influence its solubility and reaction kinetics .

Properties

IUPAC Name |

(3,4,5-trichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKATBSATBTEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674543 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-34-9 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroboration of Aromatic Precursors

Method Overview:

The most common industrial and laboratory synthesis begins with the hydroboration of aromatic precursors, specifically methyl-substituted chlorobenzenes. Hydroboration involves the addition of boron hydrides across carbon-carbon multiple bonds, typically alkenes or alkynes, but in aromatic systems, it proceeds via electrophilic substitution facilitated by boron reagents.

- Starting Material: 2-methylchlorobenzene derivatives, such as 2-methyl-4,5-dichlorobenzene.

- Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS).

- Conditions: Mild heating under inert atmosphere (argon or nitrogen), typically at 0–50°C.

- Outcome: Formation of the corresponding arylborane intermediates, which are then oxidized to yield the boronic acid.

Ar–Cl + BH₃ → Ar–B(OH)₂ (after oxidation)

Note: Selectivity is crucial here, especially to avoid over-reduction or side reactions with chlorinated aromatic rings.

Direct Synthesis via Halogen-Lithium Exchange and Borylation

Method Overview:

An alternative approach involves halogen-lithium exchange followed by borylation, which offers regioselectivity and functional group tolerance.

- Step 1: Halogen-lithium exchange on 2,4,5-trichlorobromobenzene using n-butyllithium at low temperatures (-78°C).

- Step 2: Quenching with boron electrophiles, such as boron tribromide or boronic ester precursors.

- Step 3: Hydrolysis to yield the boronic acid.

- High regioselectivity.

- Compatibility with chlorinated aromatic rings.

- Requires strict temperature control.

- Sensitive to moisture and air.

Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation

Method Overview:

Recent research emphasizes palladium-catalyzed cross-coupling reactions, especially Suzuki–Miyaura coupling, for synthesizing boronic acids from halogenated aromatic compounds.

- Starting Material: 2-methyl-4,5-dichlorobenzene or related chlorinated precursors.

- Reagents: Arylboronic acids or esters, Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvents like toluene, ethanol, or water mixtures.

- Conditions: Elevated temperatures (~80–120°C), inert atmosphere.

- Outcome: Conversion of halogenated aromatic compounds into boronic acids with high efficiency.

- Use of iodine as a leaving group enhances yields due to its better leaving ability compared to chlorine.

- Optimization of solvent systems (e.g., toluene/water mixtures) significantly improves yields and selectivity.

Specific Synthesis Pathway from 2-Methyl-4,5-dichlorobenzene

Based on the synthesis methods reported in recent literature, a typical route involves:

Alternatively, the palladium-catalyzed cross-coupling method can be employed directly on chlorinated precursors with boronic acids, especially when high regioselectivity is desired.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the boronic acid group.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID include palladium catalysts, bases, and solvents like water or organic solvents. The reaction conditions are generally mild and can be adjusted based on the desired outcome .

Major Products Formed

The major products formed from reactions involving 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3,4,5-trichloro-2-methylphenylboronic acid is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies indicate that compounds similar to 3,4,5-trichloro-2-methylphenylboronic acid can selectively target cancer cells by disrupting their protein degradation pathways .

Case Study: Inhibition of Cancer Cell Lines

In a recent study, researchers synthesized derivatives of boronic acids and tested their efficacy against various cancer cell lines. The results demonstrated that compounds with similar structural features to 3,4,5-trichloro-2-methylphenylboronic acid exhibited significant cytotoxic effects on breast cancer cells, highlighting its potential as an anticancer therapeutic agent .

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. 3,4,5-Trichloro-2-methylphenylboronic acid can serve as a coupling partner in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple chlorine substituents enhances its reactivity and selectivity in these reactions .

Table: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound Name | Reactivity Level | Application Area |

|---|---|---|

| 3,4,5-Trichloro-2-methylphenylboronic acid | High | Pharmaceutical synthesis |

| 4-Chloro-2-methylphenylboronic acid | Medium | Agrochemical synthesis |

| 3-Methoxy-4-morpholinobenzeneboronic acid | Low | Specialty chemical synthesis |

Material Science

Development of Functional Materials

The unique properties of boronic acids allow them to be used in the development of functional materials such as sensors and polymers. 3,4,5-Trichloro-2-methylphenylboronic acid can be incorporated into polymer matrices to create materials with enhanced mechanical properties and chemical responsiveness .

Case Study: Sensor Development

A recent project focused on integrating boronic acids into sensor platforms for detecting glucose levels in diabetic patients. The study found that incorporating compounds like 3,4,5-trichloro-2-methylphenylboronic acid improved the sensitivity and specificity of the glucose sensors significantly .

Mechanism of Action

The primary mechanism of action for 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID involves its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound acts as a nucleophile, transferring an organic group from boron to palladium, which then forms a new carbon-carbon bond . This process is facilitated by the mild and functional group-tolerant reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4,5-Trichloro-2-methylphenylboronic acid with structurally analogous phenyl- and heteroarylboronic acids, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, CF₃) : Compounds like 3,4,5-Trichloro-2-methylphenylboronic acid and 5-Ethyl-2-trifluoromethylpyridine-4-boronic acid exhibit enhanced reactivity due to electron-deficient aromatic rings, favoring oxidative addition in cross-couplings.

- Electron-Donating Groups (OCH₃, OCH₂CH₃) : Derivatives such as 2-Ethoxy-5-methylphenylboronic acid show reduced reactivity but improved solubility in polar solvents .

Heterocyclic vs. Benzene Cores :

- Pyridine-based boronic acids (e.g., and ) have lower electron density than benzene derivatives, altering their coordination with transition-metal catalysts .

Solubility and Stability :

- Trifluoromethoxy and methylthio groups () increase hydrophobicity, making such compounds suitable for lipid-rich environments in drug delivery .

Biological Activity

3,4,5-Trichloro-2-methylphenylboronic acid (CAS No. 1072946-34-9) is an organoboron compound with the molecular formula C7H6BCl3O2. It is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in various organic molecules. This compound exhibits significant biological activity, particularly in medicinal chemistry and drug development.

The primary mechanism of action for 3,4,5-trichloro-2-methylphenylboronic acid involves its participation in the Suzuki–Miyaura (SM) coupling reaction. This reaction is characterized by transmetalation processes where the boronic acid interacts with palladium catalysts to form biaryl compounds. The compound's ability to form reversible covalent bonds allows it to selectively inhibit certain enzymes, making it valuable in drug design and development.

Pharmacokinetics

Boronic acids like 3,4,5-trichloro-2-methylphenylboronic acid have been noted for their favorable pharmacokinetic profiles. They can enhance the potency of drugs and improve their absorption and distribution characteristics due to their unique chemical properties.

Applications in Drug Discovery

Research has shown that this compound can modulate protein-protein interactions and target specific enzymes. Its application extends to the development of enzyme inhibitors and receptor modulators. For example, studies indicate that boronic acids can selectively inhibit autotaxin (ATX), an enzyme implicated in cancer progression .

Inhibition of Autotaxin

A significant study explored the inhibitory effects of boronic acid derivatives on autotaxin activity. The study reported that certain analogues of 3,4,5-trichloro-2-methylphenylboronic acid exhibited IC50 values as low as 9 nM against ATX, demonstrating potent inhibition of ATX-dependent invasion of melanoma cells in vitro . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Synthesis and Reaction Optimization

Research has focused on optimizing reaction conditions for synthesizing compounds involving 3,4,5-trichloro-2-methylphenylboronic acid. A high-throughput screening approach was employed to evaluate various electrophiles and nucleophiles under optimized conditions. The results showed over 80% success in producing pure products upon scaling up reactions .

| Property | Value |

|---|---|

| Molecular Weight | 239.3 g/mol |

| CAS Number | 1072946-34-9 |

| Structure | Structure |

| Purity | Min. 95% |

Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Autotaxin Inhibition | IC50 ~ 9 nM |

| Reaction Optimization | >80% success rate |

| Synthesis Method | Palladium-catalyzed coupling |

Q & A

Q. How should waste containing this compound be decontaminated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.